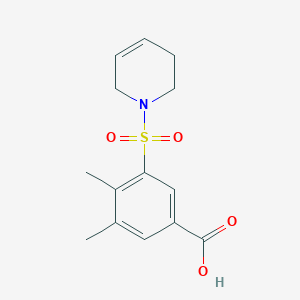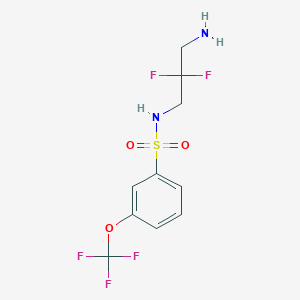
3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid, also known as DPA-714, is a novel ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in a variety of physiological and pathological processes, including neuroinflammation, oxidative stress, and apoptosis. DPA-714 has been shown to have potential therapeutic applications in a number of diseases, including neurodegenerative diseases, cancer, and inflammation.
作用機序
3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid exerts its effects by binding to TSPO, which is located on the outer mitochondrial membrane. TSPO is involved in the transport of cholesterol into the mitochondria, which is necessary for the synthesis of steroid hormones. TSPO is also involved in the regulation of mitochondrial function, including the regulation of oxidative stress and apoptosis. By binding to TSPO, 3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid has been shown to have a number of biochemical and physiological effects. In preclinical models, 3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid has been shown to reduce neuroinflammation, oxidative stress, and apoptosis. In addition, 3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid has been shown to inhibit tumor growth and induce apoptosis in cancer cells. 3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid has also been shown to reduce inflammation and improve outcomes in various inflammatory diseases.
実験室実験の利点と制限
One advantage of using 3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid in lab experiments is that it is a highly specific ligand for TSPO, which allows for precise modulation of TSPO activity. In addition, 3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid has been extensively studied in preclinical models, which provides a wealth of data on its effects and potential therapeutic applications. One limitation of using 3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid in lab experiments is that it is a relatively new compound, and its safety and efficacy in humans have not yet been fully established.
将来の方向性
There are a number of potential future directions for research on 3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid. One area of interest is the development of new TSPO ligands with improved pharmacological properties. Another area of interest is the development of new therapeutic applications for 3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid, including the treatment of autoimmune diseases and metabolic disorders. Finally, further research is needed to fully understand the safety and efficacy of 3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid in humans.
合成法
3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid can be synthesized using a variety of methods. One common method involves the reaction of 4,5-dimethyl-2-nitrobenzoic acid with 3,6-dihydro-2H-pyridine-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then reduced using a reducing agent such as sodium dithionite to yield 3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid.
科学的研究の応用
3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid has been extensively studied in preclinical models of various diseases. In neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, 3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid has been shown to reduce neuroinflammation and oxidative stress, which are key contributors to disease progression. In cancer, 3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In addition, 3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid has been studied in models of inflammation, where it has been shown to reduce inflammation and improve outcomes in various inflammatory diseases.
特性
IUPAC Name |
3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-10-8-12(14(16)17)9-13(11(10)2)20(18,19)15-6-4-3-5-7-15/h3-4,8-9H,5-7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCQHCVGXQASRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)N2CCC=CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Chloro-6-hydroxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B6645201.png)

![2-[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]pyrrolidin-2-yl]cyclohexan-1-ol](/img/structure/B6645213.png)
![2-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B6645219.png)
![2,3-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide](/img/structure/B6645223.png)


![2-[(3-Amino-2,2-difluoropropyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6645237.png)

![6-[(3-amino-2,2-difluoropropyl)amino]-N-methylpyridazine-3-carboxamide](/img/structure/B6645249.png)
![2,2-difluoro-N'-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine](/img/structure/B6645269.png)

![3-[[2-(Aminomethyl)morpholin-4-yl]sulfonylmethyl]benzonitrile](/img/structure/B6645278.png)
![2-[4-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B6645287.png)